molecular formula C20H27N5S B10941034 1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B10941034
M. Wt: 369.5 g/mol
InChI Key: QMFAAPDPKUSJIU-UHFFFAOYSA-N
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Description

N-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a complex organic compound that features a bicyclic structure with a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves multiple steps:

    Formation of the bicyclic structure: This can be achieved through a series of cyclization reactions starting from simpler organic precursors.

    Introduction of the thiourea group: This step often involves the reaction of an amine with an isothiocyanate under controlled conditions to form the thiourea linkage.

    Attachment of the pyrazole ring: This is usually done through a nucleophilic substitution reaction where the pyrazole ring is introduced to the bicyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and varying temperatures and pressures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]UREA
  • **N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]CARBAMATE

Uniqueness

What sets N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)-N’-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA apart from similar compounds is its unique combination of a bicyclic structure with a thiourea functional group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27N5S

Molecular Weight

369.5 g/mol

IUPAC Name

1-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C20H27N5S/c1-14-5-3-4-6-15(14)12-25-13-17(11-21-25)23-20(26)22-16-9-18-7-8-19(10-16)24(18)2/h3-6,11,13,16,18-19H,7-10,12H2,1-2H3,(H2,22,23,26)

InChI Key

QMFAAPDPKUSJIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=S)NC3CC4CCC(C3)N4C

Origin of Product

United States

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